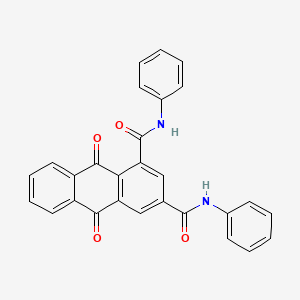
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N'-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with carboxamide groups at the 1 and 3 positions, and phenyl groups attached to the nitrogen atoms of the carboxamide groups. The presence of the 9,10-dihydro-9,10-dioxo groups adds to its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- typically involves the reaction of 1-aminoanthraquinone with benzoyl chloride or benzoic acid derivatives. The reaction is facilitated by the use of coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) to promote the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of advanced chromatographic techniques, such as super-critical fluid chromatography (SFC), can aid in the purification and separation of the desired product from impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- has several applications in scientific research:
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- involves its interaction with molecular targets through its functional groups. The compound can form chelates with metal ions, facilitating catalytic reactions. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)-2-phenylacetamide
Uniqueness
1,3-Anthracenedicarboxamide, 9,10-dihydro-9,10-dioxo-N,N’-diphenyl- is unique due to its specific structural arrangement, which provides distinct reactivity and stability compared to other similar compounds. Its ability to act as a bidentate ligand and its potential antimicrobial properties further distinguish it from related compounds .
Eigenschaften
CAS-Nummer |
848236-05-5 |
|---|---|
Molekularformel |
C28H18N2O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
9,10-dioxo-1-N,3-N-diphenylanthracene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H18N2O4/c31-25-20-13-7-8-14-21(20)26(32)24-22(25)15-17(27(33)29-18-9-3-1-4-10-18)16-23(24)28(34)30-19-11-5-2-6-12-19/h1-16H,(H,29,33)(H,30,34) |
InChI-Schlüssel |
DBLCQTHERPNLQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=C2)C(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


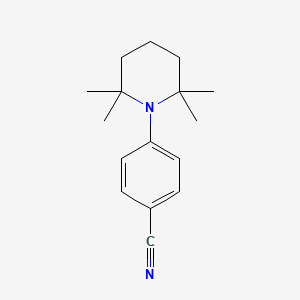
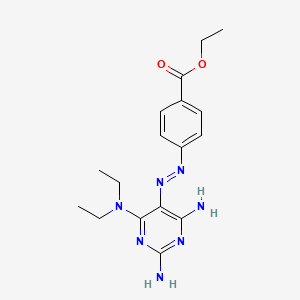
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)

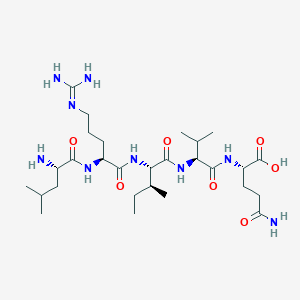
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)


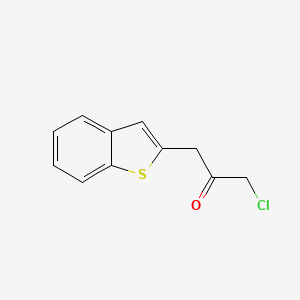
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)

